molecular formula C13H10N4O2 B11056914 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11056914
M. Wt: 254.24 g/mol
InChI Key: HARVJLHVJDQCDA-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings through a suitable linker, such as a phenyl group, using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H10N4O2/c14-11(18)13-15-12(16-19-13)9-3-5-10(6-4-9)17-7-1-2-8-17/h1-8H,(H2,14,18)

InChI Key

HARVJLHVJDQCDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)N

Origin of Product

United States

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